(1R,2S)-2-Ethenylcyclohexan-1-ol
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Overview
Description
(1R,2S)-2-Ethenylcyclohexan-1-ol is a chiral organic compound with a unique structure characterized by a cyclohexane ring substituted with an ethenyl group and a hydroxyl group The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Ethenylcyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable precursor, such as a cyclohexanone derivative, using chiral catalysts or reagents. For example, the reduction of (1R,2S)-2-cyclohexenone with a chiral borane reagent can yield the desired alcohol with high enantiomeric purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantiomeric excess. The reaction conditions are optimized to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Ethenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexanol.
Substitution: Cyclohexyl chloride or bromide.
Scientific Research Applications
(1R,2S)-2-Ethenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of (1R,2S)-2-Ethenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethenyl group can participate in π-π interactions or undergo further chemical modifications, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-Phenylcyclopropanaminium: A compound with a similar chiral configuration but different functional groups.
(1R,2S)-2-Bromocyclopentanol: Another chiral alcohol with a different ring structure and substituents
Uniqueness
(1R,2S)-2-Ethenylcyclohexan-1-ol is unique due to its specific stereochemistry and the presence of both an ethenyl and hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
6376-95-0 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1R,2S)-2-ethenylcyclohexan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-7-5-3-4-6-8(7)9/h2,7-9H,1,3-6H2/t7-,8-/m1/s1 |
InChI Key |
CEBPBNSXJDTCPS-HTQZYQBOSA-N |
Isomeric SMILES |
C=C[C@@H]1CCCC[C@H]1O |
Canonical SMILES |
C=CC1CCCCC1O |
Origin of Product |
United States |
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